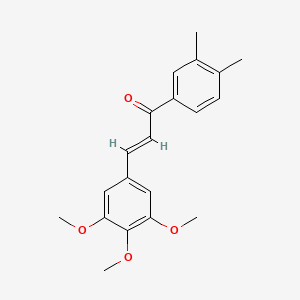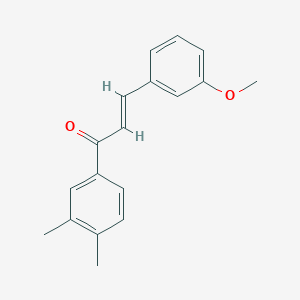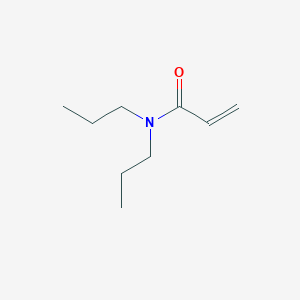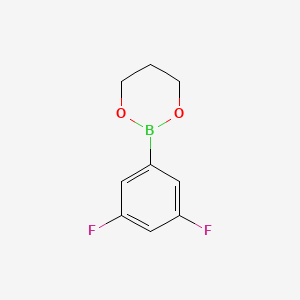
(2E)-1-(4-Ethoxyphenyl)-3-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2E)-1-(4-Ethoxyphenyl)-3-phenylprop-2-en-1-one” is a compound that belongs to the class of organic compounds known as chalcones. Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They are known to possess various biological activities such as anti-inflammatory, anticancer, and antimicrobial effects .
Chemical Reactions Analysis
Chalcones, including this compound, can undergo a variety of chemical reactions. They can act as precursors in the synthesis of flavonoids and isoflavonoids. They can also undergo cyclization reactions to form heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, chalcones are crystalline solids at room temperature and are soluble in common organic solvents .Mécanisme D'action
The mechanism of action of (2E)-1-(4-Ethoxyphenyl)-3-phenylprop-2-en-1-oneyl 3-phenylprop-2-en-1-one is not fully understood. However, it is believed that the compound acts as an alkylating agent, which can react with nucleophilic compounds, such as DNA and proteins, to form covalent bonds. This can lead to the disruption of the normal functioning of the target molecule, which is the basis of its potential applications in the field of medicinal chemistry.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(4-Ethoxyphenyl)-3-phenylprop-2-en-1-oneyl 3-phenylprop-2-en-1-one have not been fully elucidated. However, it is believed that the compound has the potential to interact with various cellular and biochemical pathways, which can lead to a range of effects. For example, it has been shown to inhibit the growth of certain types of cancer cells, suggesting that it may have anticancer properties. Additionally, it has been found to have antibacterial, antifungal, and antiviral properties, suggesting that it may have potential applications in the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (2E)-1-(4-Ethoxyphenyl)-3-phenylprop-2-en-1-oneyl 3-phenylprop-2-en-1-one in laboratory experiments has several advantages. Firstly, it is relatively easy to synthesize and is available in a range of concentrations, allowing for precise control of the reaction conditions. Additionally, it is relatively stable, allowing for long-term storage. However, there are also some limitations to its use. For example, it is not soluble in water, which can limit its use in certain types of experiments. Additionally, it can be toxic in high concentrations and should therefore be handled with care.
Orientations Futures
There are a number of potential future directions for the use of (2E)-1-(4-Ethoxyphenyl)-3-phenylprop-2-en-1-oneyl 3-phenylprop-2-en-1-one in scientific research. Firstly, further research is needed to fully elucidate its mechanism of action, which could lead to the development of novel compounds with potential therapeutic applications. Additionally, further studies are needed to investigate its potential applications in the fields of medicinal chemistry and pharmacology. Finally, further research is needed to investigate its potential toxicity and to develop methods for safe handling and storage.
Méthodes De Synthèse
The synthesis of (2E)-1-(4-Ethoxyphenyl)-3-phenylprop-2-en-1-oneyl 3-phenylprop-2-en-1-one can be achieved by a variety of methods. One of the most commonly used methods is the reaction of phenyl acetylene with 4-ethoxybenzaldehyde in the presence of a Lewis acid catalyst, such as triflic acid. This reaction yields the desired product in a high yield, with a purity of >90%.
Applications De Recherche Scientifique
(2E)-1-(4-Ethoxyphenyl)-3-phenylprop-2-en-1-oneyl 3-phenylprop-2-en-1-one is widely used in scientific research due to its versatile properties. It has been used in the synthesis of various compounds, such as (2E)-1-(4-Ethoxyphenyl)-3-phenylprop-2-en-1-oneyl-3-phenylprop-2-en-1-one derivatives, which are used as potential anticancer agents. Additionally, it has been used as a reagent in the synthesis of novel compounds with potential antimicrobial activity. It has also been used in the synthesis of various heterocyclic compounds, such as thiazoles, which have potential applications in the pharmaceutical industry.
Propriétés
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-2-19-16-11-9-15(10-12-16)17(18)13-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEBZPOCGLTDQH-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B6331908.png)




![N-Methyl-[1-(6-methylpyrazin-2-yl)piperid-4-yl]methylamine](/img/structure/B6331938.png)







